Stearyl glycyrrhetinate

Description

Properties

CAS No. |

34348-57-7 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-nitrospiro[cyclopropane-1,9'-fluorene] |

InChI |

InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2 |

InChI Key |

UQJXUNBFXGVJRB-UHFFFAOYSA-N |

SMILES |

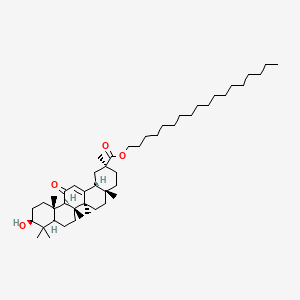

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C |

Canonical SMILES |

C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The synthesis begins with ammonium glycyrrhetinate undergoing hydrolysis in glacial acetic acid with mineral acid catalysts (HCl, H₂SO₄, or H₃PO₄) at 90–150°C for 3–10 hours. This step generates acetylated glycyrrhetinic acid, which is subsequently deacetylated through pH-mediated precipitation (alkaline hydrolysis at pH 13–15 followed by neutralization to pH 5–7). The final esterification with stearyl bromide occurs in a dimethylacetamide (DMA)-water system using potassium carbonate as a base, achieving 86% yield in optimized conditions.

Critical Process Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 85–100°C | Higher temps accelerate kinetics but risk decomposition |

| Molar Ratio (Acid:Stearyl Bromide) | 1:10–1:15 | Excess stearyl bromide drives equilibrium toward ester formation |

| Catalyst Loading | 1.5 eq K₂CO₃ | Base concentration affects reaction rate and side products |

| Solvent System | DMA:H₂O (9:1 v/v) | Polar aprotic solvent enhances nucleophilicity of glycyrrhetinate |

Post-synthesis purification via ethanol recrystallization elevates purity to >98%, as confirmed by HPLC. Infrared spectroscopy (IR) validates ester bond formation through characteristic C=O stretches at 1,740 cm⁻¹ and C–O–C vibrations at 1,150 cm⁻¹.

Ionic Liquid-Mediated Synthesis: A Green Chemistry Approach

Patent CN111100180A introduces a solvent-efficient method using choline chloride-urea deep eutectic solvents (DES), reducing reliance on volatile organic compounds. This approach aligns with principles of green chemistry by utilizing recyclable ionic liquids.

Synthesis Workflow and Advantages

The process involves three stages:

-

DES Preparation : Choline chloride and urea (1:1.5–1.8 molar ratio) form a low-melting ionic liquid at 70–80°C.

-

Glycyrrhetinic Acid Activation : Reaction with NaOH in ethanol-DES medium generates sodium glycyrrhetinate, enhancing electrophilicity for subsequent alkylation.

-

Esterification : Bromooctadecane reacts with activated glycyrrhetinate under reflux (4 hours), yielding stearyl glycyrrhetinate at >93% yield after ethanol recrystallization.

Performance Comparison with Acid-Catalyzed Method:

This method eliminates halogenated solvents and reduces purification complexity, though DES synthesis adds initial preparation steps. Nuclear magnetic resonance (NMR) analysis confirms product integrity, with stearyl protons appearing as a triplet at δ 0.88 ppm (terminal CH₃) and glycyrrhetinate’s oleanane backbone resonating at δ 5.28 ppm (C12–C13 double bond).

Industrial Scalability and Challenges

Both methods demonstrate viability for large-scale production, but practical considerations differ:

Acid-Catalyzed Route

-

Strengths : Established infrastructure for mineral acid handling; high purity suitable for pharmaceutical applications.

-

Limitations : Corrosive waste requiring neutralization; energy-intensive hydrolysis step.

Ionic Liquid Route

-

Strengths : Compliance with REACH regulations; ethanol simplifies solvent recovery.

-

Limitations : DES viscosity may impede mixing; higher raw material costs for choline chloride.

A hybrid approach using acid catalysis in DES media could merge the benefits of both methods, though no published studies currently validate this.

Chemical Reactions Analysis

Route 1: Direct Alkylation with Stearyl Bromide

-

Reaction :

-

Conditions :

Catalyst and Solvent Optimization

Catalyst selection directly impacts reaction efficiency:

-

Inorganic Bases : KCO outperforms NaHCO due to stronger nucleophilicity, reducing side reactions .

-

Organic Bases : Piperidine and triethylamine show lower efficacy compared to KCO .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMA) enhance stearyl bromide solubility, accelerating reaction kinetics .

Critical Ratios :

Physicochemical Interactions

SG’s lipophilicity (log P ≈ 15.6) necessitates formulation strategies to improve bioavailability:

Complexation with Cyclodextrins (CDs)

Table 2: SG/CD Complex Characterization

| Parameter | β-CD Complex | γ-CD Complex |

|---|---|---|

| Melting Peak Shift | 71.59 → 73.2°C | 71.59 → 72.8°C |

| Solubility Increase | 2.1-fold | 2.5-fold |

| Stability (T) | 48 hours | 72 hours |

Lipid Nanoparticle Interactions

-

Solid Lipid Nanoparticles (SLNs) : SG stabilizes lipid matrices (e.g., Compritol 888 ATO), reducing melting enthalpy (128 → 100 J/g) and enhancing membrane penetration .

-

Biomembrane Model : SG increases DMPC MLVs’ main transition temperature (25 → 27°C), indicating hydrophobic tail stabilization .

Reaction Byproducts and Purification

Industrial Scalability

Scientific Research Applications

Cosmetics and Skincare

Moisturizing and Anti-inflammatory Properties

Stearyl glycyrrhetinate is widely used in skincare products due to its ability to enhance skin hydration and reduce inflammation. It is particularly beneficial for sensitive skin formulations, making it a common ingredient in creams and lotions aimed at soothing irritated skin .

Skin Whitening Effects

Recent studies have highlighted SG's role in skin whitening formulations. For instance, a product developed by Kosé demonstrated that SG suppresses the production of prostaglandin E2 (PGE2), which is stimulated by UV exposure. This suppression leads to reduced tyrosinase activity in melanocytes, thereby mitigating age spots and improving overall skin tone .

Pharmaceutical Applications

Topical Treatments for Skin Conditions

SG has been incorporated into topical treatments for various dermatological conditions such as eczema and psoriasis. Its effectiveness stems from its ability to enhance the skin barrier function and provide relief from inflammation .

Antimicrobial Properties

Research indicates that SG exhibits antimicrobial activity against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). In vitro studies have shown that SG can significantly inhibit the growth of these bacteria, suggesting its potential as an active ingredient in antibacterial formulations .

Therapeutic Potential in Cancer Research

SG is also being investigated for its potential therapeutic effects in cancer research. Studies suggest that it may play a role in drug formulation aimed at enhancing the efficacy of anticancer agents .

Food Industry

Food Additive

In the food industry, this compound is utilized as a food additive to improve the texture and stability of various products. Its properties contribute to better consumer experiences by enhancing mouthfeel and product longevity .

Hair Care Products

Emollient Properties

SG's emollient characteristics make it a valuable ingredient in hair care products such as shampoos and conditioners. It helps to hydrate hair, improve manageability, and reduce frizz, thus enhancing overall hair health .

Research Applications

Nanotechnology Approaches

Recent advancements involve using solid lipid nanoparticles (SLNs) for the delivery of SG and glycyrrhetinic acid. This approach aims to overcome challenges related to their lipophilic nature and poor water solubility, thereby improving bioavailability and therapeutic efficacy .

Summary Table of Applications

Case Study 1: Efficacy in Skin Treatments

A clinical trial evaluated the effectiveness of a topical cream containing this compound in patients with seborrheic dermatitis. The results indicated significant symptom resolution after 12 weeks of treatment without the use of antifungal or corticosteroid therapies .

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial effects of this compound against various strains of Staphylococcus aureus. The findings demonstrated strong inhibitory effects, highlighting its potential application in antibacterial formulations targeting resistant strains .

Mechanism of Action

Stearyl glycyrrhetinate exerts its effects through several mechanisms :

Anti-Inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.

Antibacterial Properties: It disrupts the cell membranes of bacteria, leading to their death.

Skin Conditioning: It enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness.

Comparison with Similar Compounds

Physicochemical Properties

| Property | Stearyl Glycyrrhetinate (SG) | Glycyrrhetinic Acid (GA) | Glycyrrhizic Acid (GL) | Dipotassium Glycyrrhizate |

|---|---|---|---|---|

| Molecular Formula | C₄₈H₈₂O₄ | C₃₀H₄₆O₄ | C₄₂H₆₂O₁₆ | C₄₂H₆₀K₂O₁₆ |

| Molecular Weight (g/mol) | 723.16 | 470.68 | 822.93 | 899.14 |

| Solubility | Lipophilic (soluble in organic solvents) | Low water solubility | Hydrophilic (water-soluble) | Highly water-soluble |

| Melting Point (°C) | 70–77 | 297–298 | N/A | N/A |

| Key Modification | Stearyl ester | Aglycone | Glycosylated (glucuronic acid) | Potassium salt of GL |

Key Observations :

Pharmacological Activity

Key Observations :

- SG’s anti-inflammatory efficacy is comparable to GA but superior in topical applications due to enhanced skin penetration .

- GL and its salts (e.g., Dipotassium Glycyrrhizate) exhibit stronger antiviral activity, likely due to interactions with viral envelopes .

- Disodium Succinoyl Glycyrrhetinate shows potent antimicrobial effects, outperforming SG against S. aureus .

Performance in Drug Delivery Systems

Key Observations :

- SG’s lipophilicity and structural compatibility with lipid carriers result in higher encapsulation efficiency and sustained release profiles compared to GA and GL .

- SG-modified liposomes (e.g., SG-NCTD-LIP) demonstrate superior tumor cell targeting, attributed to SG’s affinity for liver cell membranes .

Q & A

Q. How can researchers ensure reproducibility of SG-based formulations despite proprietary constraints?

- Methodology :

- Detailed Supplementary Protocols : Share orthogonal design matrices and chromatographic conditions in open-access repositories.

- Third-Party Validation : Collaborate with independent labs to replicate key findings (e.g., EE, release profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.